roxithromycin
Description
Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. Its chemical structure includes a 9-[O-(2-methoxyethoxy)methyl]oxime modification at the C9 position of the erythronolide ring, enhancing acid stability and bioavailability compared to its parent compound . This modification prevents inactivation in gastric acid, allowing oral administration without degradation. This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, with a spectrum covering Streptococcus pneumoniae, Staphylococcus aureus, Mycoplasma pneumoniae, Chlamydia trachomatis, and Legionella pneumophila .
Clinical studies demonstrate efficacy in treating respiratory tract infections (RTIs), skin/soft tissue infections, and urogenital infections. Its pharmacokinetics are notable for high tissue penetration, a 12–15-hour half-life, and twice-daily dosing (150–300 mg) . Adverse effects are mild (e.g., transient gastrointestinal disturbances) and occur in ~4% of patients, making it better tolerated than erythromycin .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23?,24+,25+,26-,27?,28?,29-,30?,32?,33+,34-,35?,36-,38?,39-,40?,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBMPWDPOLZGW-KMAKEOJNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H76N2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Roxithromycin is a semi-synthetic macrolide antibiotic that exhibits significant biological activity against a variety of pathogens. This article provides a comprehensive overview of its biological activity, including its mechanism of action, antimicrobial spectrum, pharmacokinetics, and clinical efficacy based on diverse research findings.
This compound functions primarily by inhibiting bacterial protein synthesis. It achieves this by binding reversibly to the 50S ribosomal subunit of susceptible microorganisms, which prevents the translocation of peptidyl-tRNA and halts protein biosynthesis. This mechanism is similar to that of other macrolides, such as erythromycin and azithromycin .
Antimicrobial Spectrum
This compound demonstrates activity against a wide range of bacteria, including:
- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes.
- Gram-negative bacteria : Limited activity against Haemophilus influenzae due to its larger size, which impedes penetration through the outer membrane.
- Atypical pathogens : Effective against Mycobacterium avium complex, Chlamydia, Legionella, and Borrelia spp. .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
|---|---|
| Streptococcus pneumoniae | Sensitive |
| Staphylococcus aureus | Sensitive |
| Haemophilus influenzae | Reduced sensitivity |
| Mycobacterium avium complex | Sensitive |
| Chlamydia spp. | Sensitive |
Pharmacokinetics
This compound exhibits excellent bioavailability (72-85%) and a longer half-life compared to erythromycin, allowing for once-daily dosing in many cases. It is minimally metabolized in the liver and is excreted primarily through the bile. The drug accumulates in tissues such as the lungs and macrophages, enhancing its efficacy against intracellular pathogens .
Clinical Efficacy
Numerous studies have evaluated the clinical efficacy of this compound across various infections:
- Chronic Osteomyelitis : A study involving patients with chronic diffuse sclerosing osteomyelitis showed that 77.8% of patients experienced symptom resolution after long-term treatment with this compound (300 mg/day) over periods ranging from 68 days to 66 months .
- Pneumococcal Pneumonia : In a double-blind trial comparing this compound to cephradine in South African gold miners with bacteriologically confirmed pneumococcal pneumonia, clinical success rates were reported at 93% for this compound .
- Airway Responsiveness : In children with bronchiectasis, this compound treatment led to significant improvements in sputum characteristics and airway responsiveness after 12 weeks .
Table 2: Summary of Clinical Studies on this compound
| Study Type | Infection Type | Treatment Duration | Clinical Response Rate |
|---|---|---|---|
| Case Study | Chronic Osteomyelitis | 68 days - 66 months | 77.8% symptom resolution |
| Double-blind Trial | Pneumonia | Varies | 93% clinical success |
| Randomized Controlled Trial | Bronchiectasis | 12 weeks | Significant improvement |
Adverse Effects
This compound is generally well-tolerated. Common adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse reactions are rare .
Scientific Research Applications
Respiratory Infections
Roxithromycin has demonstrated significant efficacy in treating infections of the lower respiratory tract, including pneumonia and bronchitis. A clinical study indicated a success rate of 89% in treating pneumococcal pneumonia, with mild side effects reported . Comparative studies show that this compound is as effective as other antibiotics like erythromycin and doxycycline for treating infections caused by Streptococcus pneumoniae and Haemophilus influenzae.
| Study Type | Clinical Success Rate | Side Effects |
|---|---|---|
| Pneumonia (this compound vs. Cephradine) | 93% (this compound) | Mild, transient effects |
| Bronchitis | 90% | Mild, transient effects |
| Chronic Airways Disease | 60% | Mild, transient effects |
Skin and Soft Tissue Infections
In addition to respiratory infections, this compound has been effective in treating skin and soft tissue infections. A review indicated that this compound's clinical efficacy is comparable to established treatments such as amoxicillin/clavulanic acid .
Urogenital Infections
This compound has also shown efficacy in treating urogenital infections. Its pharmacokinetic properties allow for once-daily dosing, which enhances patient compliance .
Special Indications
This compound has been investigated for its role in treating opportunistic infections in HIV-positive patients and as part of regimens for eradicating Helicobacter pylori. Its well-tolerated profile makes it a viable option in these specialized cases .
Chronic Conditions
A notable application of this compound is its long-term administration for chronic conditions such as diffuse sclerosing osteomyelitis. In a study involving nine patients treated with this compound for up to 66 months, 77.8% experienced symptom resolution . Radiographic improvements were noted, although some osteosclerotic changes persisted.
| Patient Outcomes | Percentage |
|---|---|
| Symptoms Resolved | 77.8% |
| Radiographic Improvement | Yes |
Senolytic Activity
Recent studies have explored the senolytic properties of this compound. Research indicates that it can selectively eliminate senescent cells in vitro, showing promise for potential applications in aging-related therapies . This novel application may open avenues for further research into its use beyond traditional antimicrobial roles.
Chemical Reactions Analysis
Acidic Hydrolysis
Roxithromycin degrades in acidic environments through hydrolysis, primarily at the lactone ring and sugar moieties. A study using 0.1 M HCl at 80°C identified five degradation products via UPLC-MS/MS, including:
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N-desmethyl this compound (m/z 804.5 → 641.3)
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Cladinose-cleaved derivative (m/z 641.3 → 502.2)
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Desosamine-cleaved derivative (m/z 558.2 → 116.1)
Kinetics :
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
|---|---|---|
| 0.1 M HCl, 80°C | 0.021 | 33.0 |
| 1.0 M HCl, 25°C | 0.008 | 86.6 |
The reaction follows first-order kinetics, with degradation efficiency exceeding 90% under optimized conditions .
Photocatalytic Degradation
This compound undergoes TiO₂-mediated photocatalytic degradation under UV light, producing hydroxylated and demethylated derivatives. Key findings include:
Mechanism :
-
Primary pathway : Oxidation via hydroxyl radicals (- OH) generated on TiO₂ surfaces.
-
Secondary pathway : Direct hole (h⁺) oxidation of the macrolide ring .
Degradation Products :
| Product | m/z (Parent → Fragment) | Proposed Structure |
|---|---|---|
| Hydroxylated derivative | 837.5 → 679.4 | C41H75N2O16 |
| Demethylated derivative | 793.4 → 630.3 | C40H74N2O15 |
Efficiency :
Phototransformation Under Sunlight
Simulated sunlight induces direct and indirect photolysis of this compound:
| Pathway | Rate Constant (k, h⁻¹) | Contribution (%) |
|---|---|---|
| Direct photolysis | 0.012 | 38 |
| Indirect photolysis* | 0.019 | 62 |
*In the presence of 20 mg/L Suwannee River humic acid .
Ecotoxicity :
-
Bioluminescence inhibition : Reduced by 45% post-photolysis.
-
Algal growth inhibition : Decreased from 78% (parent) to 32% (degraded products) .
Oxidative Degradation
Hydrogen peroxide (H₂O₂) induces oxidative cleavage of this compound’s etheroxime chain:
Conditions :
-
3% H₂O₂, 75°C, 6 hours
-
Degradation extent : 84%
Products :
Stability Under Stress Conditions
This compound exhibits variable stability under ICH-prescribed stress conditions:
| Condition | Degradation (%) | Stability Ranking |
|---|---|---|
| Acidic (1.0 M HCl, 25°C) | 92 | Low |
| Alkaline (1.0 M NaOH) | 100 | Very low |
| Thermal (75°C) | 12 | High |
| Photolytic (UV) | 8 | High |
Data from forced degradation studies highlight its susceptibility to hydrolysis and oxidation .
Reaction Kinetics Comparison
| Degradation Method | Rate Constant (k) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Acidic hydrolysis | 0.021 h⁻¹ | 58.3 |
| Photocatalysis (TiO₂) | 0.018 min⁻¹ | 24.7 |
| Photolysis (sunlight) | 0.012 h⁻¹ | N/A |
Thermodynamic analysis indicates lower energy barriers for photocatalytic pathways .
Structural Influence on Reactivity
This compound’s etheroxime side chain (compared to erythromycin’s carbonyl group) enhances stability against acid-catalyzed ring contraction but increases susceptibility to oxidative cleavage .
Comparison with Similar Compounds
Table 1: Pharmacokinetic Properties of Macrolides
| Parameter | Roxithromycin | Erythromycin | Azithromycin | Clarithromycin |
|---|---|---|---|---|
| Bioavailability (%) | 70–80 | 18–45 | 37 | 50–55 |
| Half-life (hours) | 12–15 | 1.5–3 | 68 | 3–7 |
| Protein Binding (%) | 90–96 | 70–80 | 7–50 | 65–70 |
| Dosing Frequency | Twice daily | 3–4 times/day | Once daily | Twice daily |
| Primary Excretion | Biliary | Hepatic | Fecal | Renal (30–40%) |
- Erythromycin : this compound’s structural parent has a narrower spectrum and lower bioavailability. Erythromycin is prone to acid degradation, requiring enteric coating, and causes more gastrointestinal side effects (e.g., nausea, diarrhea) due to motilin receptor agonism .
- Azithromycin : A 15-membered azalide with a prolonged half-life (68 hours) but lower tissue concentrations than this compound. Azithromycin requires once-daily dosing and is preferred for atypical pathogens (e.g., Mycoplasma) but has higher resistance rates in Streptococcus spp. .
- Clarithromycin : Exhibits active metabolites (14-hydroxyclarithromycin) that enhance activity against Haemophilus influenzae. However, clarithromycin has more drug interactions due to CYP3A4 inhibition .
Antimicrobial Spectrum and Resistance
Table 2: In Vitro Susceptibility Rates (%) of Key Pathogens
| Pathogen | This compound | Erythromycin | Azithromycin | Clarithromycin |
|---|---|---|---|---|
| S. pneumoniae | 82–94 | 75–88 | 85–92 | 89–95 |
| S. aureus (MSSA) | 76–84 | 68–78 | 70–80 | 82–88 |
| H. influenzae | 40–55 | 30–45 | 90–95 | 60–75 |
| M. pneumoniae | 95–100 | 90–98 | 95–100 | 95–100 |
| C. trachomatis | 90–98 | 85–92 | 95–100 | 92–97 |
- Urogenital Infections : this compound shows lower efficacy against Ureaplasma urealyticum (10.5% sensitivity) compared to doxycycline (96%) but is superior to azithromycin (82.3%) in Chlamydia infections .
- Respiratory Infections : In a 1995 trial, this compound (150 mg b.i.d.) achieved comparable cure rates to amoxicillin-clavulanic acid (500/125 mg t.i.d.) in lower RTIs (87% vs. 85%) but with fewer GI adverse events (4% vs. 12%) .
Economic and Clinical Considerations
- Cost-Effectiveness : A 2000 analysis found this compound’s total treatment cost (including indirect costs) was 20% lower than erythromycin due to reduced dosing frequency and adverse event management .
- Anti-Inflammatory Effects : this compound suppresses IL-8 production in macrophages, offering adjunctive benefits in chronic inflammatory conditions like diffuse panbronchiolitis .
Q & A
Q. How can researchers ensure reproducibility in this compound’s in vitro efficacy assays?
- Methodological Answer: Adhere to CLSI guidelines for broth microdilution assays, including QC strains (e.g., S. pneumoniae ATCC 49619). Report raw absorbance data and normalization methods (e.g., background subtraction) in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
